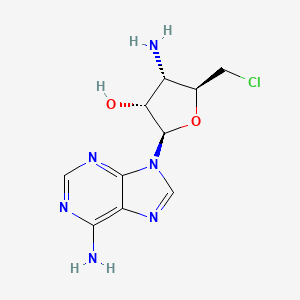
3'-Amino-5'-chloro-3',5'-dideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-4-Amino-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a modified tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules such as formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the purine base or the chloromethyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs.
Biology
In biological research, it can serve as a probe to study enzyme interactions and nucleic acid chemistry.
Medicine
Medically, derivatives of this compound might be explored for antiviral or anticancer properties due to their ability to interfere with nucleic acid synthesis.
Industry
In industry, it could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-4-Amino-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3-ol would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by incorporating into viral DNA or RNA, thereby causing chain termination.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Chloroadenosine: A chlorinated derivative of adenosine.
Fludarabine: A nucleoside analog used in chemotherapy.
Uniqueness
What sets (2R,3R,4S,5S)-4-Amino-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3-ol apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
CAS No. |
52562-68-2 |
|---|---|
Molecular Formula |
C10H13ClN6O2 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13ClN6O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
VWULOBNGSSDCNE-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)N)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


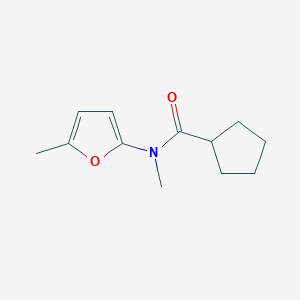
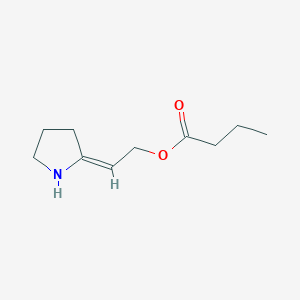

![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
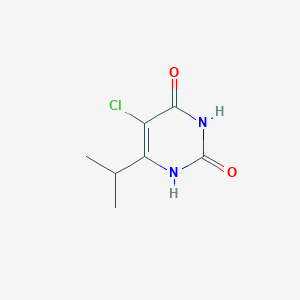
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
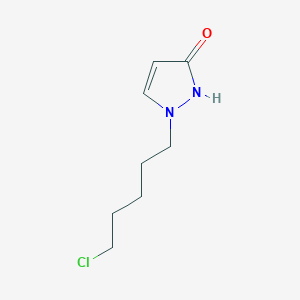

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
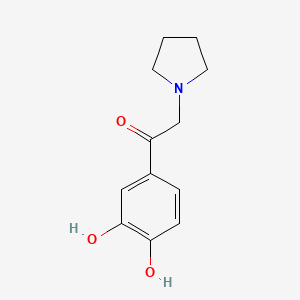
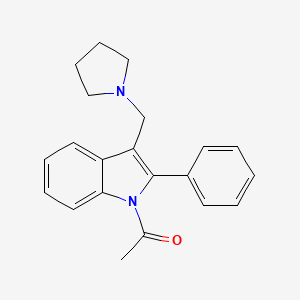
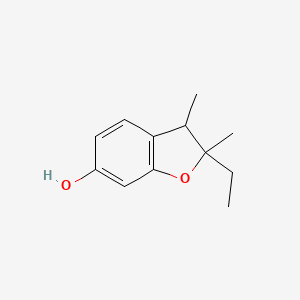
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
